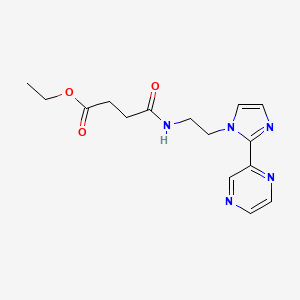

ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate

Description

Ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate is a heterocyclic compound featuring a pyrazine-substituted imidazole core linked to a 4-oxobutanoate ester.

Properties

IUPAC Name |

ethyl 4-oxo-4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-2-23-14(22)4-3-13(21)18-7-9-20-10-8-19-15(20)12-11-16-5-6-17-12/h5-6,8,10-11H,2-4,7,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICFIIYGTSWPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCN1C=CN=C1C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate typically involves multi-step organic reactions. One common approach is the condensation of pyrazine derivatives with imidazole intermediates, followed by esterification and amination reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: The compound’s potential therapeutic properties are explored for developing new drugs, particularly for targeting specific receptors or enzymes.

Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.

Comparison with Similar Compounds

Structural Features

Key Differences :

Pharmacological Activities

Critical Analysis :

- Pyrazine’s electron-withdrawing nature may enhance the target compound’s interaction with viral enzymes (e.g., HIV integrase) compared to benzyl-substituted analogs .

- The lack of direct pharmacological data for the target compound underscores the need for in vitro assays to validate inferred activities.

Biological Activity

Ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate is a complex organic compound with significant potential in biological applications. This article provides an in-depth analysis of its biological activity, including structure, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 319.34 g/mol. The compound features both pyrazine and imidazole moieties, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N5O3 |

| Molecular Weight | 319.34 g/mol |

| IUPAC Name | Ethyl 4-oxo-4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylamino]butanoate |

| CAS Number | 2034476-22-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Condensation of Pyrazine Derivatives : This step forms the pyrazine-imidazole linkage.

- Esterification : The formation of the ethyl ester group.

- Amination Reactions : Introducing the amino group at the appropriate position.

Specific reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity during synthesis.

Antimicrobial Properties

Research indicates that compounds containing pyrazine and imidazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Anticancer Activity

Studies have suggested that imidazole derivatives possess anticancer properties due to their ability to interact with specific cellular pathways. Ethyl 4-oxo derivatives have been investigated for their potential to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit certain enzymes relevant in disease pathways. For instance, it has shown potential as a selective inhibitor of protein kinases, which play crucial roles in cellular signaling and cancer progression .

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, ethyl 4-oxo derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial activity.

Investigation of Anticancer Mechanisms

A separate investigation focused on the effects of ethyl 4-oxo on human breast cancer cell lines (MCF7). The study revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations), alongside increased levels of pro-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of intermediates like oxirane derivatives (e.g., via reaction of 4-aryl-4-oxo-2-butenoic acids with hydrogen peroxide). Subsequent nucleophilic substitutions with amino-containing heterocycles (e.g., pyrazine or imidazole derivatives) are critical. Optimization strategies include:

- Temperature control (e.g., 60–80°C for oxirane ring-opening reactions).

- Catalyst use (e.g., Lewis acids for regioselectivity).

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic reactivity).

- Yield improvements via continuous flow reactors in scalable protocols .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodology : Structural elucidation relies on:

- Elemental analysis for empirical formula validation.

- Spectroscopy :

- ¹H/¹³C NMR for backbone and substituent identification (e.g., imidazole proton signals at δ 7.2–8.5 ppm).

- FT-IR for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography for absolute stereochemistry, if crystalline .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

- Methodology : Initial screens include:

- Enzyme inhibition assays (e.g., HIV-1 integrase or aldose reductase inhibition, given structural analogs in ).

- Receptor binding studies (e.g., P2Y12 receptor interactions via radioligand displacement assays, as seen in pyrazole derivatives ).

- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity (e.g., correlations with Hammett sigma values ).

- Molecular docking (AutoDock Vina, Schrödinger) to simulate binding poses with targets like integrase enzymes or neuropeptide Y receptors.

- MD simulations to assess stability of ligand-receptor complexes over time .

Q. How should researchers resolve contradictory data in biological evaluations (e.g., antagonistic vs. synergistic effects in combination therapies)?

- Methodology :

- Dose-response curves to identify non-linear effects.

- Mechanistic studies :

- Competitive binding assays (e.g., with fluorescent probes).

- Transcriptomic/proteomic profiling to uncover off-target pathways.

- Statistical validation : Use factorial experimental designs to isolate variables (e.g., pH, temperature) contributing to discrepancies .

Q. What strategies are effective for studying the compound’s metabolic stability and toxicity in vivo?

- Methodology :

- In vitro microsomal assays (human liver microsomes) to assess CYP450-mediated metabolism.

- LC-MS/MS for metabolite identification.

- In vivo PK/PD studies in rodent models, monitoring plasma half-life and organ-specific toxicity (e.g., hepatotoxicity via ALT/AST levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.